molecular formula C26H31NO6 B12287268 Fmoc-N-Me-Aad(OtBu)-OH

Fmoc-N-Me-Aad(OtBu)-OH

Cat. No.: B12287268
M. Wt: 453.5 g/mol
InChI Key: FWZWXSLGPZPTEN-UHFFFAOYSA-N
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Description

Fmoc-N-Me-Aad(OtBu)-OH is a modified amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, a methyl group on the nitrogen (N-methylation), and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid of aminoadipic acid (Aad). This modification enhances steric protection, reduces hydrogen bonding, and improves solubility in organic solvents during peptide assembly . Aad, a six-carbon dicarboxylic acid, is structurally analogous to glutamic acid (Glu) but with an extended side chain, which may influence peptide conformation and interactions .

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)30)27(4)25(31)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,29,30)

InChI Key

FWZWXSLGPZPTEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Aad(OtBu)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The methylation of the amino acid is then carried out, followed by the introduction of the tert-butyl ester protecting group. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Aad(OtBu)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for OtBu removal.

    Coupling: DIC and HOBt in organic solvents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include peptides and proteins with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-N-Me-Aad(OtBu)-OH is used as a building block in the synthesis of complex peptides and proteins

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the effects of methylation on protein function. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the synthesis of peptide-based drugs, which can be used to treat various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to introduce specific modifications into peptides makes it valuable for drug design and development.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Aad(OtBu)-OH involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The methylation of the amino acid can influence the conformation and stability of the resulting peptides, while the OtBu group protects the carboxyl group until it is removed under acidic conditions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Research Findings and Data

Comparative Solubility and Stability
Compound Solubility (DMF) Stability (TFA Deprotection) Melting Point (°C)
This compound High Stable ≤20% TFA ~120–135*
Fmoc-Glu(OtBu)-OH Moderate Stable ≤30% TFA 150–160
Fmoc-Asp(OtBu)-OH Moderate Stable ≤30% TFA 145–155

*Estimated based on analogous N-methylated compounds .

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